2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine
Overview
Description
AR03, also known as BMH-23, is a small molecule inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. This enzyme plays a crucial role in the DNA base excision repair pathway, which is responsible for repairing damaged DNA. AR03 has shown potential in enhancing the cytotoxicity of certain chemotherapeutic agents, making it a promising candidate for cancer research .
Mechanism of Action
Target of Action
The primary target of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is the Apurinic/Apyrimidinic Endonuclease 1 (Ape1) . Ape1 is a crucial enzyme involved in the DNA base excision repair pathway, which is responsible for repairing damaged DNA bases.
Mode of Action
This compound, also known as Ape1 repair inhibitor 03 (AR03) , inhibits the action of Ape1 . It prevents Ape1 from cleaving apurinic/apyrimidinic (AP) sites in DNA, which are common intermediates in the base excision repair pathway .
Biochemical Pathways
By inhibiting Ape1, AR03 disrupts the DNA base excision repair pathway . This pathway is responsible for repairing damaged DNA bases, which can occur due to various factors such as oxidative stress, ionizing radiation, and exposure to certain chemicals . The disruption of this pathway can lead to the accumulation of DNA damage, potentially leading to cell death or the initiation of cancer.
Result of Action
The inhibition of Ape1 by AR03 can lead to the accumulation of DNA damage, as the base excision repair pathway is disrupted . This can result in cell death, making AR03 a potential therapeutic agent for cancer treatment .
Biochemical Analysis
Biochemical Properties
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. This compound acts as an inhibitor of APE1, preventing the cleavage of apurinic/apyrimidinic sites in DNA . This interaction is crucial for understanding the compound’s potential as a therapeutic agent in cancer treatment, where DNA repair mechanisms are often targeted.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In glioblastoma cells, the compound inhibits the activity of APE1, leading to the accumulation of DNA damage and subsequent cell death . This effect on cell function highlights the compound’s potential as an anti-cancer agent. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of APE1, inhibiting its endonuclease activity and preventing the repair of apurinic/apyrimidinic sites in DNA . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways. Additionally, this compound may modulate the expression of genes involved in DNA repair and cell survival, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound has been observed to maintain its inhibitory activity against APE1 over extended periods, although its stability may be influenced by factors such as temperature and pH. Long-term studies in vitro and in vivo have shown that this compound can induce sustained DNA damage and cell death, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits APE1 activity and induces DNA damage without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including off-target interactions and damage to healthy cells. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile. Understanding the metabolic fate of this compound is essential for optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, this compound can interact with intracellular proteins and accumulate in specific cellular compartments. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be targeted to specific organelles or compartments within the cell, such as the nucleus, where it can interact with DNA and DNA repair enzymes. Post-translational modifications or targeting signals may direct this compound to these subcellular locations, influencing its ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
The synthesis of AR03 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of AR03 is synthesized through a series of chemical reactions involving the condensation of specific starting materials.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain AR03 in its pure form
Chemical Reactions Analysis
AR03 undergoes several types of chemical reactions, including:
Oxidation: AR03 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on AR03, leading to the formation of reduced derivatives.
Substitution: AR03 can undergo substitution reactions where specific functional groups are replaced with other groups, resulting in the formation of substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of AR03 with modified functional groups .
Scientific Research Applications
AR03 has several scientific research applications, including:
Cancer Research: AR03 has been shown to enhance the cytotoxicity of chemotherapeutic agents such as methyl methanesulfonate and temozolomide in glioblastoma cells. .
Biochemistry: AR03 is used to study the role of APE1 in DNA repair pathways and its impact on cellular processes. .
Industrial Applications:
Comparison with Similar Compounds
AR03 is unique in its ability to inhibit APE1 with high specificity and potency. Similar compounds include:
BMH-22: A compound with similar inhibitory effects on APE1, but with variations in its chemical structure and potency
The uniqueness of AR03 lies in its specific inhibition of APE1 and its potential to enhance the cytotoxicity of chemotherapeutic agents, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-8-5-4-6-11-13(16)12-9(2)7-10(3)17-15(12)18-14(8)11/h4-7H,1-3H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVTYDQVPMYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC(=NC3=N2)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351367 | |
Record name | 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510721-85-4 | |
Record name | NSC749171 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.